2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate
Description
The compound 2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate is a highly substituted ester of dodecanoic acid (lauric acid). Its structure consists of a central dodecanoate backbone with nine 2,3-dihydroxypropyl (glycerol-derived) substituents.
Properties
IUPAC Name |
2,3-dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84O22/c1-2-3-4-5-6-27(7-28(53)16-43)39(8-29(54)17-44,9-30(55)18-45)41(12-33(58)21-48,13-34(59)22-49)42(14-35(60)23-50,15-36(61)24-51)40(10-31(56)19-46,11-32(57)20-47)38(63)64-26-37(62)25-52/h27-37,43-62H,2-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCCYPSQCCKDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34406-66-1 | |
| Record name | Polyglyceryl 10 dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Systems and Reaction Mechanisms
The polymerization of glycerol into polyglycerol-10 employs a mixed alkaline catalyst system comprising sodium hydroxide (NaOH), potassium hydroxide (KOH), magnesium oxide (MgO), and aluminum oxide (Al₂O₃). The catalyst composition significantly influences reaction efficiency, with optimal ratios reported as NaOH (5–55%), KOH (5–55%), MgO (5–15%), and Al₂O₃ (5–25%). This combination enhances glycerol dehydration and etherification while minimizing side reactions such as cyclization.
Reaction Conditions
Polymerization occurs under elevated temperatures (200–300°C) and reduced pressures (0.1–0.2 MPa) to favor linear chain growth over cyclic byproducts. A representative protocol involves heating glycerol at 255°C under 0.12 MPa for 5 hours, yielding polyglycerol-10 with a degree of polymerization (DP) ≥10. The catalyst loading is critical, typically 0.05–0.15% of the glycerol mass, to balance reactivity and post-reaction purification complexity.
Esterification of Polyglycerol-10 with Dodecanoic Acid
Stoichiometric Ratios and Catalysis
The esterification step utilizes a molar ratio of polyglycerol-10 to lauric acid between 1.5:1 and 1.7:1 (60:40–70:40 by weight). A second catalyst system—NaOH (5–35%), KOH (25–85%), MgO (5–15%), and Al₂O₃ (5–25%)—facilitates nucleophilic acyl substitution. The alkaline environment deprotonates hydroxyl groups on polyglycerol-10, enhancing their reactivity toward lauric acid’s carboxyl group.
Temperature and Pressure Optimization
Esterification proceeds at 200–300°C under 0.1–0.2 MPa, with optimal results at 265°C and 0.115 MPa for 2.5 hours. These conditions ensure complete conversion while preventing thermal degradation of the ester product.
Catalyst Systems and Reaction Optimization
Dual-Catalyst Strategy
The sequential use of two catalyst systems (A for polymerization, B for esterification) minimizes impurity incorporation. Both catalysts share similar components but differ in proportions:
Impact of Catalyst Loading
Exceeding 0.15% catalyst A or 5.5% catalyst B (relative to substrate mass) leads to excessive saponification, reducing ester yield. Precise dosing ensures 89% feedstock conversion and 95% product purity post-purification.
Purification and Characterization
Separation Techniques
Crude products undergo vacuum distillation to remove unreacted glycerol and fatty acids, followed by activated carbon filtration to adsorb residual catalysts. Final purification via molecular distillation yields ≥95% pure polyglycerol-10 laurate.
Analytical Verification
FT-IR Spectroscopy : Confirms ester linkage formation (C=O stretch at 1,740 cm⁻¹).
HPLC-MS : Verifies DP10 polyglycerol backbone and laurate substitution pattern.
Industrial-Scale Production Considerations
Scalability and Cost Efficiency
Industrial reactors employ continuous-flow systems to maintain consistent temperature and pressure. Catalyst recovery systems reduce raw material costs by 20–30%, while in-line monitoring tools (e.g., Raman spectroscopy) enable real-time adjustment of reaction parameters.
Comparative Analysis with Alternative Preparation Methods
| Method | Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkaline Catalysis | NaOH/KOH/MgO/Al₂O₃ | 255–265 | 89 | 95 |
| Enzymatic Esterification | Lipase B (Candida antarctica) | 60–80 | 75 | 90 |
| Acid Catalysis | H₂SO₄ | 120–150 | 68 | 85 |
Alkaline catalysis outperforms enzymatic and acid-based methods in yield and purity, though enzymatic routes offer better selectivity for heat-sensitive applications.
Data Tables and Research Findings
Table 1: Optimal Conditions for Polymerization
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 200–300°C | 255°C |
| Pressure | 0.1–0.2 MPa | 0.12 MPa |
| Catalyst A Loading | 0.05–0.15% | 0.1% |
| Reaction Time | 4–6 hours | 5 hours |
Table 2: Esterification Reaction Parameters
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 200–300°C | 265°C |
| Pressure | 0.1–0.2 MPa | 0.115 MPa |
| Catalyst B Loading | 3–10% | 5.5% |
| Molar Ratio (PG10:LA) | 1.5:1–1.7:1 | 1.7:1 |
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate primarily undergoes esterification reactions . It is an ester of lauric acid and polyglycerin-10, which is derived from the polymerization of glycerin .
Common Reagents and Conditions: The esterification reaction involves the use of lauric acid and polyglycerin-10 in the presence of a catalyst, such as an acid or an enzyme . The reaction conditions typically include controlled temperature and pressure to ensure the formation of the ester product .
Major Products Formed: The primary product formed from the esterification reaction is this compound . This compound is used as an emulsifier and surfactant in various cosmetic formulations .
Scientific Research Applications
2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as an emulsifier and surfactant to stabilize oil and water mixtures . It is also employed in the synthesis of other compounds through esterification reactions .
Biology: In biological research, this compound is used to study the effects of emulsifiers and surfactants on biological systems . It is also used in the formulation of various biological assays and experiments .
Medicine: In medicine, this compound is used in the formulation of topical creams and lotions . Its emulsifying properties help improve the texture and spreadability of these products, enhancing their effectiveness .
Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products . Its ability to stabilize emulsions and improve product texture makes it a valuable ingredient in these formulations .
Mechanism of Action
2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate exerts its effects through its emulsifying and surfactant properties . As an emulsifier, it helps stabilize oil and water mixtures, preventing them from separating . This is achieved by reducing the surface tension between the oil and water phases, allowing them to form a stable emulsion . As a surfactant, this compound helps gather dirt, oil, and other pollutants, making them easier to rinse away . It also enhances the spreadability and texture of products, providing a pleasant, non-greasy feel .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Monolaurin (2,3-Dihydroxypropyl Dodecanoate)
- Structure: A monoester of lauric acid and glycerol, with one 2,3-dihydroxypropyl group attached to the dodecanoate backbone .
- Molecular Weight : 274.4 g/mol .
- Properties :
- Applications : Used in food preservation, cosmetics, and pharmaceuticals as an emulsifier and antimicrobial agent .
Table 1: Key Properties of Monolaurin vs. Target Compound
| Property | Monolaurin (CAS 142-18-7) | 2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(...)dodecanoate |
|---|---|---|
| Molecular Weight | 274.4 g/mol | Estimated significantly higher |
| Hydroxyl Groups | 2 | 20 (9 substituents × 2 hydroxyls each + central ester group) |
| Solubility | Moderate in water | Likely higher due to extensive hydroxylation |
| Functional Role | Antimicrobial, emulsifier | Potential surfactant, drug delivery carrier |
Triacetin (Glyceryl Triacetate)
2,3-Dihydroxypropyl Methacrylate
- Structure: A methacrylate monomer with a glycerol-derived hydroxyl group .
- Applications : Used in coatings, adhesives, and dental materials for its biocompatibility and adhesion properties .
- Contrast : The target compound’s ester linkage to lauric acid and multiple hydroxyl groups may offer superior chemical resistance compared to methacrylate-based polymers.
Iosimenol (Triiodinated Contrast Agent)
- Structure : Contains multiple 2,3-dihydroxypropyl groups attached to a triiodinated benzene core .
- Applications : X-ray contrast agent due to iodine content and water solubility .
- Contrast : While structurally distinct, the use of dihydroxypropyl substituents in both compounds highlights their role in enhancing hydrophilicity and biocompatibility.
Research Findings and Implications
Impact of Substitution Density
The nine 2,3-dihydroxypropyl groups in the target compound drastically increase its hydrophilicity compared to monolaurin. This could enhance its utility in aqueous formulations (e.g., drug delivery systems) but may reduce lipid solubility, limiting penetration through biological membranes .
Surfactant Potential
The compound’s structure suggests micelle-forming capabilities due to its amphiphilic nature (hydrophobic lauric acid chain + hydrophilic hydroxyl groups).
Stability and Biocompatibility
Similar to 2,3-dihydroxypropyl methacrylate , the hydroxyl-rich structure may confer resistance to enzymatic degradation, enhancing stability in biological systems. However, the compound’s large size could limit renal clearance, necessitating further toxicological studies.
Biological Activity
2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate is a complex ester derived from dodecanoic acid and 2,3-dihydroxypropyl alcohol. This compound is part of a broader class of glyceryl esters known for their diverse biological activities. This article explores its biochemical properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C42H84O22
- Molecular Weight : 834.07 g/mol
- CAS Number : 90471646
The structure of this compound features multiple hydroxyl groups and long-chain fatty acid moieties that contribute to its amphiphilic nature. This characteristic is crucial for its biological interactions.
Antimicrobial Properties
Research has indicated that glyceryl esters possess significant antimicrobial activity. For instance:
- Mechanism of Action : Glyceryl esters disrupt bacterial cell membranes due to their amphiphilic properties. This action leads to increased permeability and ultimately cell lysis.
- Case Study : A study demonstrated that glyceryl monolaurate (a related compound) exhibited strong antibacterial effects against Staphylococcus aureus and E. coli. The effectiveness of these compounds suggests similar potential for this compound in combating resistant bacterial strains .
Anti-inflammatory Effects
Glyceryl esters have also been studied for their anti-inflammatory properties:
- Mechanism : These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Research Findings : In vitro studies have shown that related compounds can reduce the production of TNF-alpha and IL-6 in macrophages . This suggests that the compound may have therapeutic potential in inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
| Property | Value |
|---|---|
| Bioavailability | High |
| Half-life | Variable (dependent on formulation) |
| Metabolism | Hepatic |
| Excretion | Renal |
These properties indicate that the compound may be well absorbed and metabolized in biological systems.
Toxicity and Safety
Toxicological assessments are critical for any new compound:
- Acute Toxicity : Initial studies suggest low acute toxicity levels in animal models.
- Chronic Exposure : Long-term studies are needed to fully understand the safety profile.
Q & A
Q. What spectroscopic and chromatographic methods are recommended for structural elucidation of this compound?
To confirm the branched ester architecture and hydroxyl group distribution, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR with DEPT-135 to differentiate primary, secondary, and tertiary carbons. Compare spectral data with simpler analogs like (2R)-2,3-dihydroxypropyl dodecanoate .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~1,500–1,600 g/mol) and fragmentation patterns. Use electrospray ionization (ESI) for polar functional groups.
- Infrared (IR) Spectroscopy : Identify ester (C=O, ~1740 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) groups, referencing NIST Chemistry WebBook data for validation .
Q. How can solubility and stability be optimized for in vitro studies?
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for solubility. For aqueous stability, use buffered solutions (pH 6–8) and monitor degradation via HPLC at 25°C and 37°C over 72 hours.
- Light/Temperature Sensitivity : Store lyophilized samples at -80°C under inert gas (N₂/Ar) to prevent oxidation. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in predicted vs. observed reactivity during synthesis?
- Reaction Path Analysis : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model esterification kinetics and steric hindrance from multiple dihydroxypropyl branches. Compare with experimental yields to identify rate-limiting steps .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., toluene vs. THF) for improved regioselectivity.
Q. What experimental designs address challenges in quantifying byproducts from multi-step esterification?
- Taguchi Method : Use orthogonal arrays to test variables (catalyst loading, temperature, stoichiometry) and identify dominant factors influencing purity.
- Advanced Chromatography : Employ UPLC-PDA-MS with C18 columns (2.1 × 100 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve structurally similar byproducts. Validate with synthetic standards .
Q. How can conflicting data on hydrolytic stability be reconciled across studies?
- Controlled Hydrolysis Assays : Conduct parallel experiments under standardized conditions (e.g., 0.1M NaOH, 25°C) with kinetic sampling (0, 6, 12, 24 hours). Use multivariate analysis (ANOVA) to isolate variables like pH or trace metal contaminants.
- Cross-Validation : Compare results with analogous compounds (e.g., 2,3-dihydroxypropyl hexanoate) to establish structure-stability trends .
Methodological Resources
- Synthetic Validation : Reference ICReDD’s reaction design framework for integrating computational and experimental workflows .
- Analytical Standards : Use NIST-validated IR and MS libraries for structural assignments .
- Data Reproducibility : Adopt CRDC guidelines for reactor design and process control documentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
